

# Asymmetric Synthesis of (-)-(S)-B-973B: A Detailed Protocol for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)-(S)-B-973B

Cat. No.: B610720

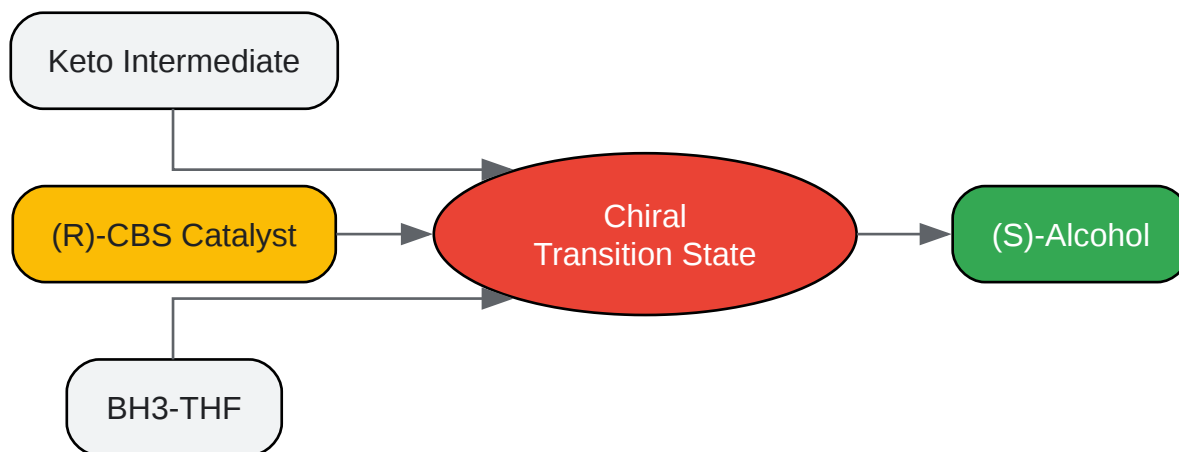
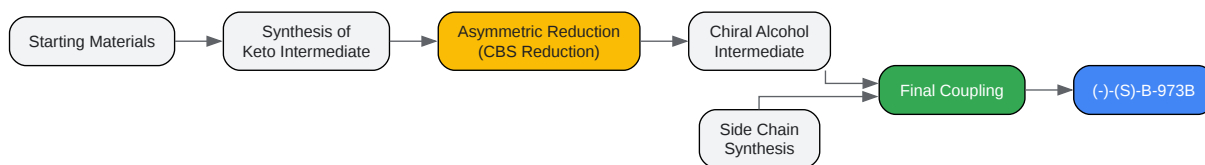
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the asymmetric synthesis of **(-)-(S)-B-973B**, a potent  $\alpha 7$  nicotinic acetylcholine receptor (nAChR) ago-positive allosteric modulator (ago-PAM). The synthesis is achieved with a high degree of enantioselectivity, yielding the final compound in 99% enantiomeric excess (ee). The key to this stereocontrol is a Corey-Bakshi-Shibata (CBS) reduction of a ketone intermediate.

## Synthetic Strategy Overview

The asymmetric synthesis of **(-)-(S)-B-973B** is a multi-step process commencing with the formation of a core heterocyclic structure, followed by the introduction of a chiral center via an asymmetric reduction, and culminating in the coupling with a side chain.



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)